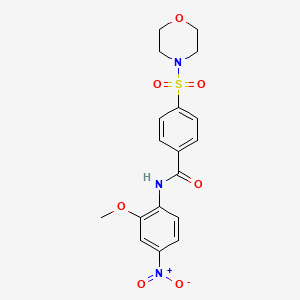![molecular formula C19H13BrN4O4 B11687143 3-bromo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11687143.png)
3-bromo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a nitropyridine moiety, and a benzohydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-bromo-5-nitropyridine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with benzohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require refluxing for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
科学的研究の応用
3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the benzohydrazide group may interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-bromo-5-nitropyridine: Shares the nitropyridine moiety but lacks the benzohydrazide group.
4-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide: Similar structure but with a different substitution pattern.
N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide: Lacks the bromine atom.
Uniqueness
The uniqueness of 3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitropyridine moieties allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
特性
分子式 |
C19H13BrN4O4 |
|---|---|
分子量 |
441.2 g/mol |
IUPAC名 |
3-bromo-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H13BrN4O4/c20-15-3-1-2-14(10-15)19(25)23-22-11-13-4-7-17(8-5-13)28-18-9-6-16(12-21-18)24(26)27/h1-12H,(H,23,25)/b22-11+ |
InChIキー |
VHLFRGNNIHPAQM-SSDVNMTOSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


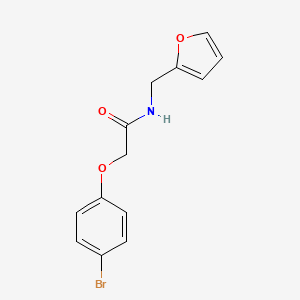
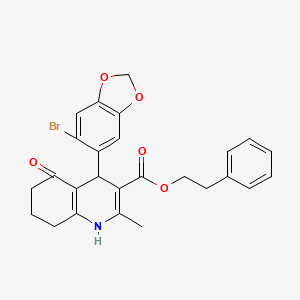
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687074.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687079.png)
![2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11687085.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11687086.png)
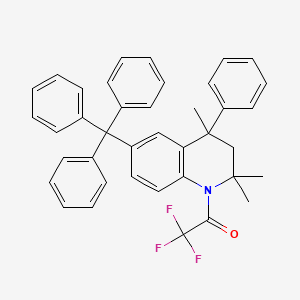
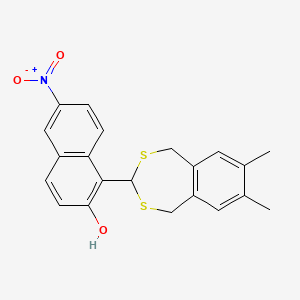
![ethyl 1,2-dimethyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687101.png)
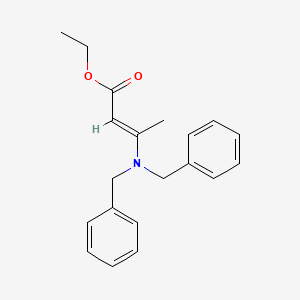
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B11687114.png)
![2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11687126.png)
![2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11687129.png)
